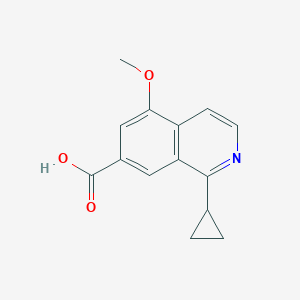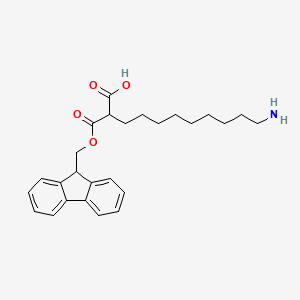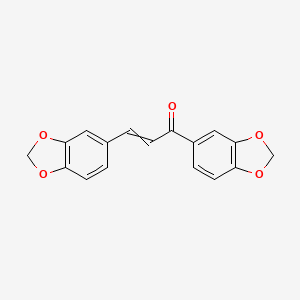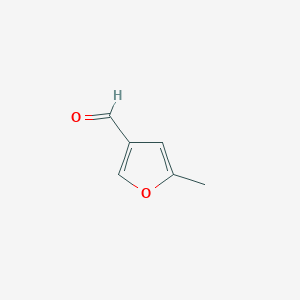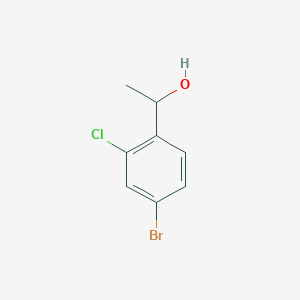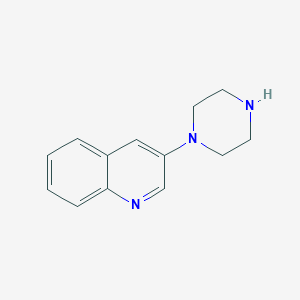
3-(Piperazin-1-yl)quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Piperazin-1-yl)quinoline is a heterocyclic compound that features a quinoline ring system substituted with a piperazine moiety at the 3-position. This compound is of significant interest due to its diverse biological activities and potential applications in medicinal chemistry. The quinoline ring is a well-known pharmacophore, and the addition of a piperazine group enhances its pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Piperazin-1-yl)quinoline typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino groups, parallel solid-phase synthesis, and photocatalytic synthesis . One common method involves the reaction of quinoline derivatives with piperazine under basic conditions, often using solvents like dichloromethane (DCM) and catalysts such as trifluoroacetic acid (TFA) .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. large-scale synthesis would likely involve optimization of the aforementioned synthetic routes to ensure high yield and purity, as well as cost-effectiveness and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(Piperazin-1-yl)quinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert quinoline derivatives into tetrahydroquinolines.
Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the quinoline ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and halides. Reaction conditions often involve solvents like DCM, methanol, and ethanol, with temperatures ranging from room temperature to reflux conditions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline N-oxides, while reduction can produce tetrahydroquinolines. Substitution reactions can introduce a variety of functional groups, leading to a diverse array of quinoline derivatives .
Scientific Research Applications
3-(Piperazin-1-yl)quinoline has numerous applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Industry: Its derivatives are used in the development of various pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-(Piperazin-1-yl)quinoline involves its interaction with specific molecular targets and pathways. For instance, its antibacterial activity is attributed to its ability to inhibit bacterial DNA gyrase and topoisomerase IV, enzymes crucial for bacterial DNA replication . In the context of Alzheimer’s disease, it inhibits acetylcholinesterase and butyrylcholinesterase, enzymes responsible for the breakdown of acetylcholine, thereby enhancing cholinergic neurotransmission .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other quinoline derivatives such as:
- 2-(Piperazin-1-yl)quinoline
- 4-(Piperazin-1-yl)quinoline
- 7-Chloro-4-(4-(3-(4-(7-chloroquinolin-4-yl)piperazin-1-yl)propyl)piperazin-1-yl)quinoline
Uniqueness
3-(Piperazin-1-yl)quinoline is unique due to its specific substitution pattern, which imparts distinct biological activities and pharmacological properties. Its ability to act as a multi-target ligand, particularly in the context of antibacterial and anti-Alzheimer’s applications, sets it apart from other quinoline derivatives .
Properties
Molecular Formula |
C13H15N3 |
|---|---|
Molecular Weight |
213.28 g/mol |
IUPAC Name |
3-piperazin-1-ylquinoline |
InChI |
InChI=1S/C13H15N3/c1-2-4-13-11(3-1)9-12(10-15-13)16-7-5-14-6-8-16/h1-4,9-10,14H,5-8H2 |
InChI Key |
JUKFOUZZIYONGL-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)C2=CC3=CC=CC=C3N=C2 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
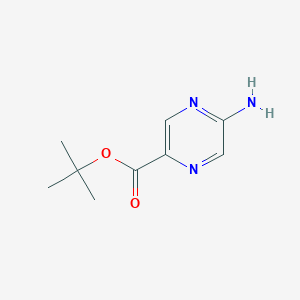


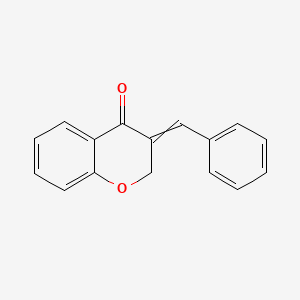

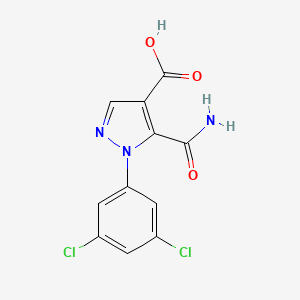
![3-[(Trifluoroacetyl)amino]benzoic acid](/img/structure/B8775508.png)
